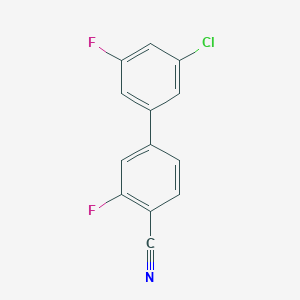

![molecular formula C11H12N2S B1490800 (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine CAS No. 1482040-49-2](/img/structure/B1490800.png)

(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine

Overview

Description

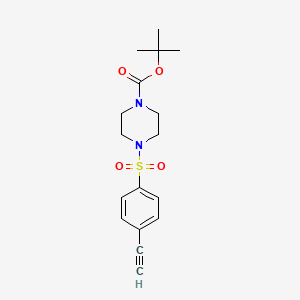

(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine is a chemical compound that has gained significant interest in various fields of research and industry. It has a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods . For instance, 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents . Another study reported the synthesis of a series of new benzo[d]thiazole derivatives starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine can be analyzed based on its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful in computational chemistry or bioinformatics.

Chemical Reactions Analysis

Benzothiazole derivatives have been found to be active in various chemical reactions. For instance, they were found to be active in alleviating haloperidol-induced catalepsy in mice . Moreover, they have been used in the synthesis of new molecules for the treatment of Parkinson’s disease .

Scientific Research Applications

Agrochemical Research

Benzothiazole derivatives, such as (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine , have been found to exhibit a broad spectrum of biological effects that are significant in the development of agrochemicals. They have shown insecticidal , fungicidal , antiviral , herbicidal , and plant-growth-regulating activities .

Analgesic and Anti-inflammatory Applications

Thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities, making them valuable in medicinal chemistry for the development of new therapeutic agents .

Anticancer Research

Recent advances in synthesis methods have led to new benzothiazole-based compounds with potential as anticancer agents . These compounds are being explored for their efficacy in treating various types of cancer .

Anti-Parkinsonian Agents

Benzothiazole derivatives have been designed and synthesized with the aim of discovering novel anti-Parkinsonian agents . These compounds are evaluated for their pharmacological profile in models of Parkinson’s disease, such as haloperidol-induced catalepsy and oxidative stress in mice .

Biological Activity Studies

Certain benzothiazole derivatives have been synthesized and characterized for their biological activity. Studies include evaluating these compounds for their potential as therapeutic agents in various biological systems .

Future Directions

Benzothiazole derivatives have shown promise in various fields, including as potential anti-Parkinsonian agents . Future research could focus on confirming the binding of these compounds with the human A2A receptor and further exploring their potential in the treatment of Parkinson’s disease . Additionally, the synthesis of new benzothiazole derivatives and their testing against M. tuberculosis could be another promising direction .

Mechanism of Action

Target of Action

The primary targets of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .

Mode of Action

(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane and prostaglandins, which are involved in inflammation and pain signaling .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and thromboxanes . By inhibiting COX enzymes, (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine reduces the production of these molecules, thereby affecting the downstream effects of inflammation and pain signaling .

Result of Action

The molecular and cellular effects of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling .

properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXFPOLZRHQMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)

![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)

![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)

![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)